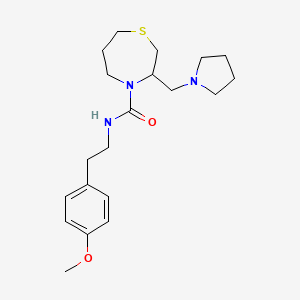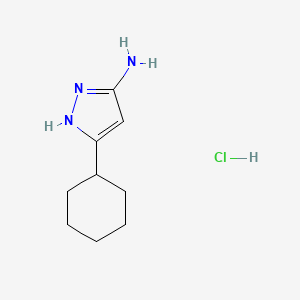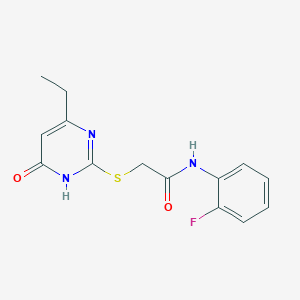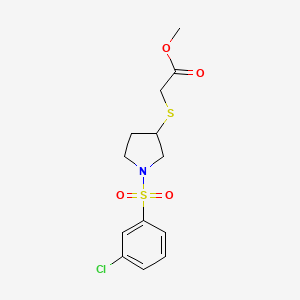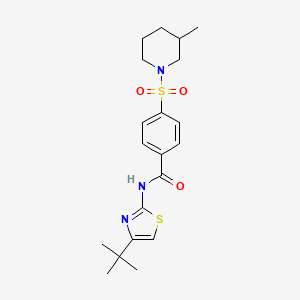![molecular formula C12H10F3N3O2S B2947422 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 308294-69-1](/img/structure/B2947422.png)
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, commonly known as TTA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. TTA is a thiazolidinedione derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide' involves the condensation of 2-amino-4-oxo-1,3-thiazolidine with 3-(trifluoromethyl)benzoyl chloride, followed by acetylation of the resulting product.
Starting Materials
2-amino-4-oxo-1,3-thiazolidine, 3-(trifluoromethyl)benzoyl chloride, Acetic anhydride, Triethylamine, Methanol, Diethyl ether, Sodium bicarbonate, Hydrochloric acid, Sodium chloride
Reaction
Step 1: Dissolve 2-amino-4-oxo-1,3-thiazolidine in methanol and add triethylamine. Stir the mixture for 30 minutes., Step 2: Add 3-(trifluoromethyl)benzoyl chloride to the mixture and stir for 2 hours at room temperature., Step 3: Add sodium bicarbonate to the mixture to neutralize the reaction. Extract the product with diethyl ether., Step 4: Dry the organic layer with sodium sulfate and evaporate the solvent., Step 5: Dissolve the resulting product in acetic anhydride and add a catalytic amount of hydrochloric acid. Stir the mixture for 2 hours at room temperature., Step 6: Quench the reaction with water and extract the product with diethyl ether., Step 7: Dry the organic layer with sodium sulfate and evaporate the solvent., Step 8: Recrystallize the product from a mixture of methanol and diethyl ether to obtain the final compound.
Mecanismo De Acción
The mechanism of action of TTA is not fully understood, but it is believed to act through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. TTA has been found to bind to PPARγ and modulate its activity, leading to the observed effects on glucose and lipid metabolism, as well as its potential anti-cancer and neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
TTA has been found to have a variety of biochemical and physiological effects, including improving insulin sensitivity, reducing blood glucose levels, inhibiting tumor growth, inducing apoptosis in cancer cells, and improving cognitive function. TTA has also been found to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TTA in lab experiments is its well-established synthesis method and availability. TTA has also been extensively studied, providing a wealth of information on its potential therapeutic applications and mechanism of action. However, one limitation is that the mechanism of action of TTA is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are numerous future directions for TTA research, including further studies on its potential therapeutic applications in diabetes, cancer, and neurodegenerative disorders. Additionally, more research is needed to fully understand the mechanism of action of TTA and its potential side effects. TTA may also be used as a tool compound in the development of new drugs targeting PPARγ or other nuclear receptors.
Aplicaciones Científicas De Investigación
TTA has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, TTA has been found to improve insulin sensitivity and reduce blood glucose levels. In cancer, TTA has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, TTA has been found to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2S/c13-12(14,15)6-2-1-3-7(4-6)17-9(19)5-8-10(20)18-11(16)21-8/h1-4,8H,5H2,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOIPTNQHAYTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2C(=O)N=C(S2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2947339.png)
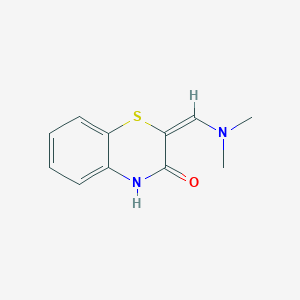
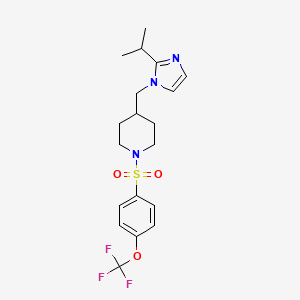
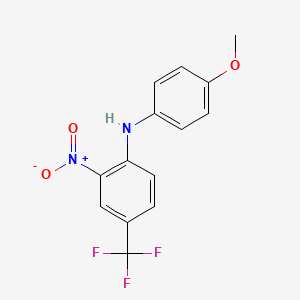
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2947348.png)
![5-fluoro-N-((1-phenylpyrrolidin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2947350.png)
![1-[4-[4-(1,3-Thiazol-2-yl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2947351.png)
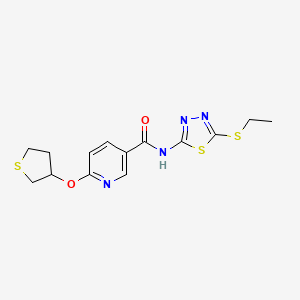
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2947355.png)
